3,5-dimethyl-4-[(4-methylphenyl)thio]-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole
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Overview
Description
3,5-Dimethyl-4-[(4-methylphenyl)thio]-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole is a complex organic compound with the molecular formula C18H17N3O4S2. This compound is notable for its unique structure, which includes both sulfonyl and thioether functional groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[(4-methylphenyl)thio]-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring.
Thioether Formation:
Sulfonylation: The final step involves the sulfonylation of the pyrazole ring, typically using a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,5-dimethyl-4-[(4-methylphenyl)thio]-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound can be used to study enzyme inhibition and protein interactions due to its ability to form strong bonds with biological molecules. It may also serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[(4-methylphenyl)thio]-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thioether groups can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole
- 3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole
- 3,5-Dimethyl-4-[(4-nitrophenyl)thio]-1-(phenoxyacetyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 3,5-dimethyl-4-[(4-methylphenyl)thio]-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole is unique due to the presence of both sulfonyl and thioether groups. This dual functionality allows for a broader range of chemical reactions and interactions, making it more versatile in research and industrial applications.
Properties
Molecular Formula |
C18H17N3O4S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-(2-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-8-10-15(11-9-12)26-18-13(2)19-20(14(18)3)27(24,25)17-7-5-4-6-16(17)21(22)23/h4-11H,1-3H3 |
InChI Key |
FDISWLXZGRXZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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